molecular formula C9H11BrO2 B12095007 3-Bromo-2-ethoxy-5-methylphenol CAS No. 1026796-62-2

3-Bromo-2-ethoxy-5-methylphenol

Katalognummer: B12095007
CAS-Nummer: 1026796-62-2
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: UBWJZQHWOZDMBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-ethoxy-5-methylphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-5-methylphenol using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 3-position of the phenol ring.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethyl sulfoxide (DMSO). This method offers high selectivity and yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination techniques has also been explored to minimize waste and improve the sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-ethoxy-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include hydroxy derivatives and dehalogenated phenols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-ethoxy-5-methylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-ethoxy-5-methylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenol group play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-methylphenol: Similar structure but lacks the ethoxy group.

    2-Bromo-5-methylphenol: Similar structure but with the bromine atom at a different position.

    3-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

3-Bromo-2-ethoxy-5-methylphenol is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

1026796-62-2

Molekularformel

C9H11BrO2

Molekulargewicht

231.09 g/mol

IUPAC-Name

3-bromo-2-ethoxy-5-methylphenol

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5,11H,3H2,1-2H3

InChI-Schlüssel

UBWJZQHWOZDMBS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1Br)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.